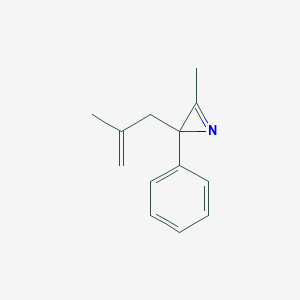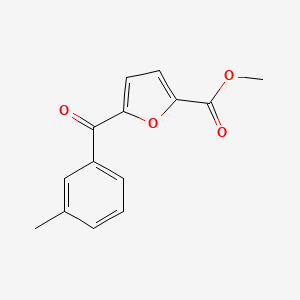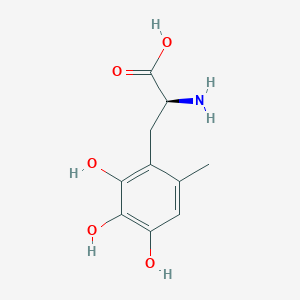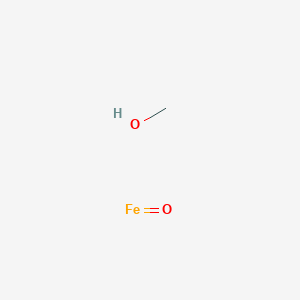![molecular formula C7H14O4S3 B14601494 2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone CAS No. 61165-91-1](/img/structure/B14601494.png)
2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is a sulfur-containing organic compound. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. The compound also features a methylsulfanyl group attached to an ethyl chain. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone typically involves the reaction of 1,3-propanedithiol with a suitable electrophile, such as methyl iodide, under basic conditions. The reaction proceeds through the formation of a dithiane intermediate, which is then oxidized to the tetrone form using an oxidizing agent like hydrogen peroxide or a peracid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone involves its ability to interact with various molecular targets. The sulfur atoms in the dithiane ring can coordinate with metal ions, forming stable complexes. This property is particularly useful in radiopharmaceutical applications, where the compound can chelate radioactive isotopes for targeted cancer therapy. Additionally, the compound’s reactivity towards nucleophiles and electrophiles allows it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,7,10-Tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane (DO4S)
- 1,4,7-Tris[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane (DO3S)
- 1,7-Bis[2-(methylsulfanyl)ethyl]-4,10-diacetic acid-1,4,7,10-tetraazacyclododecane (DO2A2S)
Uniqueness
2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is unique due to its specific dithiane ring structure, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, it can form stable complexes with metal ions and undergo a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
61165-91-1 |
|---|---|
Fórmula molecular |
C7H14O4S3 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-(2-methylsulfanylethyl)-1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C7H14O4S3/c1-12-4-3-7-13(8,9)5-2-6-14(7,10)11/h7H,2-6H2,1H3 |
Clave InChI |
UQSQXNHFGNAISH-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1S(=O)(=O)CCCS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate](/img/structure/B14601418.png)
![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)
![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)






methyl}diazene](/img/structure/B14601505.png)
![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
